5-Methylthiazole-4-carbonitrile
Description
5-Methylthiazole-4-carbonitrile (CAS: 931374-29-7) is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 5 and a carbonitrile (-CN) group at position 2. The thiazole ring is a five-membered aromatic system containing one sulfur and one nitrogen atom. The methyl group enhances lipophilicity, while the electron-withdrawing nitrile group influences electronic properties and reactivity. This compound has been discontinued as a commercial product, though its structural analogs remain significant in medicinal and materials chemistry .
Properties
IUPAC Name |
5-methyl-1,3-thiazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2S/c1-4-5(2-6)7-3-8-4/h3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGPQFXHKILQPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CS1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
5-Methylthiazole-4-carbonitrile is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism by which 5-Methylthiazole-4-carbonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following compounds share structural or functional similarities with 5-Methylthiazole-4-carbonitrile, differing in heterocyclic cores, substituent positions, and applications.
Thiazole Derivatives
1,3-Thiazole-4-carbonitrile
- Properties : Exhibits C–H⋯N hydrogen bonds and π–π stacking in its crystal lattice, enhancing thermal stability. Lower lipophilicity compared to 5-methyl analog due to the absence of methyl .
- Synthesis : Prepared via cyclization reactions; structural data available via CCDC 2128844 .
2-Chlorothiazole-5-carbonitrile
- Structure : -Cl at position 2, -CN at position 3.
- Properties : Chlorine’s electron-withdrawing effect increases electrophilicity at the nitrile group. Used as a synthetic intermediate in pharmaceuticals and agrochemicals .
Isothiazole and Thiadiazole Derivatives
3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile
- Structure : Isothiazole with -Cl, p-tolyl, and -CN groups.
- Synthesis : Achieved via CH arylation under mild conditions (90% yield) .
- Comparison : The isothiazole core (S and N adjacent) offers distinct electronic properties compared to thiazole, influencing binding in biological targets.
1,2,3-Thiadiazole-4-carbonitrile Derivatives
Pyrazole and Pyrimidine Hybrids
2-{[4-Amino-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3-thiazole-4-carbonitrile (60a)
- Structure : Thiazole-4-carbonitrile linked to a trifluoromethylpyrazole.
- Applications : Key intermediate in the development of GLUT1 inhibitors, highlighting the role of -CN in enhancing binding affinity .
5-Amino-3-(methylthio)-1H-pyrazole-4-carbonitrile
Key Research Findings and Trends
- Synthetic Efficiency : this compound’s discontinuation may relate to challenges in scalability or stability, whereas analogs like 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile are synthesized efficiently (90% yield) .
- Electronic Effects : Methyl groups (electron-donating) vs. halogens (electron-withdrawing) drastically alter reactivity. For example, 2-Chlorothiazole-5-carbonitrile’s nitrile is more electrophilic than this compound’s .
- Biological Activity : Pyrazole-thiazole hybrids (e.g., compound 60a) demonstrate the importance of -CN in medicinal chemistry, enhancing target specificity .
Biological Activity
5-Methylthiazole-4-carbonitrile is a heterocyclic compound notable for its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a thiazole ring, which contributes to its reactivity and biological activity. The compound's unique arrangement of atoms allows for interactions with various biological targets, making it a valuable component in medicinal chemistry.
Biological Activities
1. Antimicrobial Activity
Research has demonstrated that derivatives of 5-methylthiazole exhibit significant antimicrobial properties. A study synthesized various derivatives and screened them for antibacterial activity, revealing moderate to excellent efficacy against several bacterial strains. The results are summarized in Table 1.
| Compound | Antibacterial Activity (Zone of Inhibition in mm) |
|---|---|
| 5a | 18 |
| 5b | 21 |
| 5c | 24 |
| 5d | 15 |
2. Neuroprotective Effects
Thiazole derivatives, including this compound, have been investigated for their neuroprotective effects. A study highlighted the sedative and anticonvulsant properties of thiazoles, indicating potential GABA-mimetic activity. The neuroprotective effects were assessed using an oxygen-glucose deprivation (OGD) model, with results shown in Table 2.
| Compound | % Cell Viability Post-OGD |
|---|---|
| Control | 100 |
| This compound | 88.3 ± 6.9 |
| Other Derivatives | Varies (see study) |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes, thereby modulating their activity.
- Receptor Modulation : It has been shown to influence receptor pathways, which can lead to various physiological responses.
Case Studies
Case Study 1: Antioxidant Properties
A study on thiazole derivatives indicated that they possess antioxidant properties that can mitigate oxidative stress in diabetic models. The administration of a related compound significantly reduced serum glucose levels and improved insulin sensitivity in streptozotocin-induced diabetic rats. Histopathological examinations confirmed the protective effects on pancreatic islets.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory potential of thiazole derivatives, including those related to this compound. The findings suggested that these compounds could reduce pro-inflammatory cytokines and improve lipid profiles in diabetic models.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
